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molecular formula C8H11N B090883 3-Methylbenzylamine CAS No. 100-81-2

3-Methylbenzylamine

Cat. No. B090883
M. Wt: 121.18 g/mol
InChI Key: RGXUCUWVGKLACF-UHFFFAOYSA-N
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Patent
US05741928

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9]N)[CH2:4]1>C1(C)C=CC=C(C)C=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[CH2:4]1.[CH3:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CC(CCC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As a result of analysis by gaschromatography, it

Outcomes

Product
Name
Type
product
Smiles
NCC1CC(CCC1)C
Name
Type
product
Smiles
CC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05741928

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9]N)[CH2:4]1>C1(C)C=CC=C(C)C=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH3:9])[CH2:4]1.[CH3:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CC(CCC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As a result of analysis by gaschromatography, it

Outcomes

Product
Name
Type
product
Smiles
NCC1CC(CCC1)C
Name
Type
product
Smiles
CC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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